![molecular formula C8H15ClN2O B1382946 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride CAS No. 1803562-47-1](/img/structure/B1382946.png)
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride
Overview
Description
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride, also known as DMOP, is an organic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid that is soluble in water and is commonly used in laboratory experiments. DMOP has been used in various studies to investigate its biochemical and physiological effects, and its potential for use in medical treatments.
Scientific Research Applications
Generation of a Structurally Diverse Library
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, has been utilized as a starting material in various alkylation and ring closure reactions. These reactions have led to the creation of a diverse range of compounds, highlighting the compound's potential as a building block for structurally varied libraries (Roman, 2013).
Antibacterial Study of Novel Compounds
A study conducted by Mehta (2016) focused on the synthesis, structural determination, and evaluation of antibacterial activity of heterocyclic compounds containing a specific fragment related to the subject compound. The antibacterial assay showed promising results against various bacterial strains (Mehta, 2016).
Synthesis and Transformations for Drug Development
The synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid and their functional derivatives shows the potential of these compounds in pharmaceutical applications. These derivatives are useful for introducing residues of highly basic aliphatic amines into oxazole, a crucial step in drug development (Prokopenko et al., 2010).
Modification of Polymeric Compounds for Medical Applications
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified using various amine compounds, including a derivative of the subject compound. These modified polymers exhibited higher thermal stability and promising biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Antimicrobial Studies
The synthesis and antimicrobial evaluation of novel compounds similar to the subject compound show significant potential in pharmaceutical and medicinal chemistry. These studies highlight the importance of heterocyclic compounds in drug development and their applications in treating various infections (Tayade et al., 2012).
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-5-7(8(3,4)9)6(2)11-10-5;/h9H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQUOEFDQZUPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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